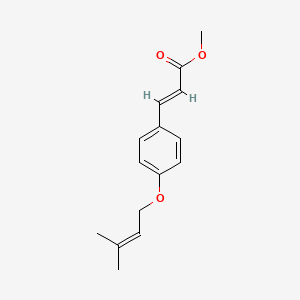

Methyl 4-prenyloxycinnamate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMLKNYVORYESN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of Methyl 4-prenyloxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-prenyloxycinnamate, a derivative of cinnamic acid, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a phenylpropanoid derivative. While specific experimentally determined physical constants are not widely reported in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₃ | ChemSrc[1] |

| Molecular Weight | 246.30 g/mol | BioCrick[2] |

| Appearance | Powder | BioCrick[2] |

| Storage Conditions | 2-8°C, sealed, cool, and dry | ChemSrc, BioCrick[1][2] |

Synthesis and Purification

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide.

Synthesis Protocol: Williamson Ether Synthesis

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Methyl p-hydroxycinnamate

-

Prenyl bromide (3-methyl-2-butenyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or another appropriate polar aprotic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of methyl p-hydroxycinnamate in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add prenyl bromide to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography and Recrystallization

Workflow:

Figure 2: Workflow for the purification of this compound.

Procedure:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure compound are combined and the solvent is evaporated.

-

If the product is an oil, it can be further purified by recrystallization from a suitable solvent or solvent system to yield a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamate (B1238496) group, the methyl ester protons, the methylene (B1212753) protons of the prenyl group, the vinyl proton of the prenyl group, and the two methyl groups of the prenyl moiety. The coupling constants between the vinyl protons of the cinnamate group will be indicative of the trans configuration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons of both the cinnamate and prenyl groups, the methyl carbon of the ester, the methylene carbon of the prenyl group, and the two methyl carbons of the prenyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3000 | Aromatic and Vinyl C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1715 | C=O stretch (ester) |

| ~1630 | C=C stretch (alkene) |

| ~1600, 1510 | C=C stretch (aromatic) |

| ~1250, 1170 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (246.30 g/mol ). The fragmentation pattern would likely involve the loss of the methyl group from the ester (-15 Da), the methoxycarbonyl group (-59 Da), and cleavage of the prenyl group.

Potential Fragmentation Pathway:

Figure 3: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound are limited, derivatives of cinnamic acid are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A plausible mechanism for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Hypothesized NF-κB Inhibition Pathway:

References

An In-Depth Technical Guide to the Biological Activity of Methyl 4-Prenyloxycinnamate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The incorporation of a prenyloxy moiety onto the cinnamate (B1238496) scaffold is a promising strategy for enhancing bioavailability and potency. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Methyl 4-prenyloxycinnamate derivatives and their close structural analogs. While direct literature on this specific subclass is emerging, this document consolidates data from related cinnamic esters, amides, and prenyloxylated compounds to build a predictive framework for their therapeutic potential. It details plausible synthetic routes, summarizes quantitative data on anticancer, anti-inflammatory, and antimicrobial activities, provides established experimental protocols, and visualizes key signaling pathways, offering a foundational resource for researchers in drug discovery and development.

Introduction

Cinnamic acid, an organic acid found in plants, and its derivatives are well-established pharmacophores with diverse biological properties, including anti-tumor, anti-inflammatory, antibacterial, and antioxidant effects.[1] Structural modifications play a crucial role in tailoring these activities. One such modification is the introduction of a prenyl (or isoprenyl) group, a five-carbon branched-chain unit common in natural products. Prenylation is known to increase lipophilicity, which can enhance membrane permeability and protein-binding affinity, often leading to a significant potentiation of biological activity.

This compound derivatives, which combine the cinnamate backbone with a 4-position prenyloxy ether linkage, are a promising but underexplored class of compounds. This guide synthesizes current knowledge from analogous structures to forecast their potential and provide a robust starting point for further investigation.

Synthesis of this compound Derivatives

The most direct and widely used method for preparing 4-prenyloxycinnamate derivatives is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution (SN2) of a primary alkyl halide by an alkoxide.[2][3] In this context, the synthesis would proceed by reacting Methyl 4-hydroxycinnamate with a prenyl halide (e.g., prenyl bromide) in the presence of a suitable base.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activities

Based on extensive studies of related cinnamic acid derivatives, Methyl 4-prenyloxycinnamates are anticipated to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[4] The mechanism often involves the inhibition of critical cancer-related enzymes like matrix metalloproteinases (MMPs) or DNA topoisomerases.[5] The table below summarizes the cytotoxic activity of various cinnamic acid esters and amides, providing a benchmark for the expected potency of prenyloxylated analogs.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-N-methyl-3-(4-methoxyphenyl)acrylamide | A-549 (Lung) | 10.36 | [5] |

| (E)-N-methyl-3-phenylacrylamide | A-549 (Lung) | 11.38 | [5] |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [4] |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 (Prostate) | >25 | [4] |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | SNB-19 (Astrocytoma) | 22.1 | [4] |

| 2d (4-acyloxy robustic acid derivative) | HL-60 (Leukemia) | 21.04 | |

| 2g (4-acyloxy robustic acid derivative) | HL-60 (Leukemia) | 16.63 |

| 2i (4-acyloxy robustic acid derivative) | HL-60 (Leukemia) | 16.38 | |

Anti-inflammatory Activity

Inflammation is a key pathological factor in many diseases. Cinnamic acid derivatives have been shown to exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). This is often achieved through the inhibition of the NF-κB signaling pathway.[1]

Table 2: Anti-inflammatory Activity of Cinnamic Acid and Coumarin Derivatives

| Compound/Derivative | Cell Line | Inhibited Mediator | IC50 (µM) or % Inhibition | Reference |

|---|---|---|---|---|

| 1-Methylhydantoin cinnamoyl imide (Cpd 4) | RAW 264.7 | COX-1 | 37 | [6] |

| 1-Methylhydantoin cinnamoyl imide (Cpd 4) | RAW 264.7 | COX-2 | 126 | [6] |

| Cinnamic Derivative 6h | RAW 264.7 | IL-6 | 85.9% inhibition | [5] |

| Cinnamic Derivative 6h | RAW 264.7 | TNF-α | 65.7% inhibition | [5] |

| Naproxen-Cinnamic Acid Hybrid (Cpd 23) | RAW 264.7 | NO | 5.66 |

| DAEMC (4-methylcoumarin derivative) | Microglial Cells | NO, TXB2, TNF-α | Significant inhibition at 50 µM | |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Cinnamate derivatives are known to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7] Their mechanism is often attributed to the disruption of microbial cell membrane integrity.[7]

Table 3: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| Butyl cinnamate (6) | Candida albicans | 626.62 | [8] |

| Ethyl cinnamate (3) | Candida albicans | 726.36 | [8] |

| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus | 458.15 | [8] |

| Decyl cinnamate (9) | Staphylococcus aureus | 550.96 | [8] |

| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus | 0.5 mg/mL | |

| Methoxyethyl 4-chlorocinnamate (4) | Candida spp. | 0.13 µmol/mL |

| Perillyl 4-chlorocinnamate (11) | Candida spp. | 0.024 µmol/mL | |

Key Signaling Pathways

NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB (p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.[9] Cinnamic acid derivatives are known to inhibit this pathway, often by preventing the degradation of IκBα.[1][10]

Caption: Inhibition of the NF-κB signaling pathway by cinnamate derivatives.

Experimental Protocols

General Synthesis of this compound

This protocol outlines a plausible synthesis via Williamson ether synthesis.[11]

-

Reactant Preparation: To a round-bottom flask, add Methyl 4-hydroxycinnamate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF.

-

Addition of Alkyl Halide: While stirring, add prenyl bromide (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[12][13]

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated macrophages.[14][15]

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 1.5 x 10⁵ cells/well) and incubate for 24 hours.[14]

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for an additional 18-24 hours to induce NO production.[15]

-

Griess Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well and incubate for 10-15 minutes at room temperature.[15]

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a standard curve prepared with sodium nitrite.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible microbial growth.[7][17]

Conclusion and Future Directions

While direct experimental data on this compound derivatives is limited, the evidence from structurally related cinnamic acids, esters, and amides provides a strong rationale for their investigation as potent therapeutic agents. The addition of the prenyloxy group is hypothesized to enhance the inherent anticancer, anti-inflammatory, and antimicrobial activities of the cinnamate core.

Future research should focus on:

-

Systematic Synthesis: Creating a library of this compound derivatives with variations in substitution on the phenyl ring and ester group.

-

Comprehensive Screening: Evaluating this library against diverse panels of cancer cell lines, microbial strains, and in various inflammatory assay models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

In Vivo Efficacy: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyl 4-prenyloxycinnamate: A Technical Guide on Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-prenyloxycinnamate, a naturally occurring phenylpropanoid, has been identified through computational studies as a promising bioactive compound with potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit primarily predictive, understanding of its biological activities. Drawing upon data from related cinnamic acid derivatives and a network pharmacology study, this document outlines potential anti-inflammatory and antiviral effects, a hypothetical mechanism of action involving the MAPK signaling pathway, and detailed experimental protocols for future in vitro and in vivo validation. The information is presented to facilitate further research and drug development efforts centered on this compound.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] While direct experimental data on this compound is limited, a recent network pharmacology study identified it as a key bioactive constituent of Lithospermum erythrorhizon, a plant used in traditional medicine.[3][4][5] This computational study predicted its potential to modulate inflammatory pathways, particularly in the context of viral infections such as COVID-19.[3][4][5] This guide synthesizes the available predictive data and provides a framework for the experimental validation of its therapeutic potential.

Chemical Properties

| Property | Value |

| IUPAC Name | methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate |

| CAS Number | 81053-49-8 |

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.30 g/mol |

| Structure | Prenyloxy group attached to a methyl cinnamate (B1238496) backbone. |

Potential Therapeutic Effects (Based on Predictive Studies and Related Compounds)

Anti-inflammatory Activity

Computational models suggest that this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4] Studies on related prenyloxycinnamic acid derivatives have shown inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a hallmark of anti-inflammatory activity.[6]

Antiviral Activity (Predicted)

The network pharmacology study that identified this compound highlighted its potential as an antiviral agent, specifically against SARS-CoV-2.[3][5] The predicted mechanism involves the inhibition of host inflammatory responses that are often exacerbated during viral infections.[4]

Anticancer Activity (Inferred from Related Compounds)

While not directly studied for this compound, other prenyloxyphenylpropanoids have demonstrated anti-cancer properties.[7] Further investigation is warranted to explore this potential therapeutic avenue.

Proposed Mechanism of Action: MAPK Signaling Pathway

The primary predicted mechanism of action for this compound is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4][5] This pathway plays a crucial role in inflammation and the cellular response to external stimuli. The computational study identified three key molecular targets for this compound within this pathway:

-

RELA (p65): A subunit of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.

-

TNF (Tumor Necrosis Factor): A pro-inflammatory cytokine.

-

VEGFA (Vascular Endothelial Growth Factor A): A signaling protein involved in angiogenesis and inflammation.

Molecular docking analyses from the study indicated a strong binding affinity of this compound to these targets, suggesting a potential inhibitory effect.[3][4]

Quantitative Data (Illustrative, from Related Compounds)

Direct experimental quantitative data for this compound is not yet available. The following table presents data from related cinnamic acid derivatives to provide a comparative context for potential potency.

| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |

| Boropinic Acid | CYP2C19 Inhibition | Human Liver Microsomes | IC₅₀ = 31±5μM | [7] |

| 4'-Geranyloxyferulic Acid | P-glycoprotein Inhibition | --- | Significant Inhibition | [7] |

| Cinnamic Acid-L-NAME Conjugates | NO Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | Enhanced activity compared to parent compounds | [6] |

Detailed Experimental Protocols for Validation

The following are proposed experimental protocols to validate the predicted therapeutic effects of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

-

Nitrite (B80452) Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT): Concurrently, perform an MTT assay on a parallel plate to assess the cytotoxicity of the compound at the tested concentrations.

In Vitro Mechanism of Action Assay: Western Blot for MAPK Pathway Proteins

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in section 6.1, but for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-p65 (RELA), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Future Directions

The preliminary computational evidence for the therapeutic potential of this compound is compelling. Future research should prioritize the following:

-

In Vitro Validation: Conduct the proposed experiments to confirm the anti-inflammatory effects and elucidate the mechanism of action.

-

In Vivo Studies: If in vitro results are positive, proceed to animal models of inflammation (e.g., LPS-induced endotoxemia) and viral infection to evaluate efficacy and safety.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and drug-like properties.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory and antiviral therapies. While current knowledge is based on predictive computational studies, the proposed mechanism of action via inhibition of the MAPK signaling pathway provides a solid foundation for targeted experimental validation. This technical guide offers a roadmap for researchers to systematically investigate and potentially unlock the therapeutic value of this natural product derivative.

References

- 1. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Revealing Potential Bioactive Compounds and Mechanisms of Lithospermum erythrorhizon against COVID-19 via Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revealing Potential Bioactive Compounds and Mechanisms of Lithospermum erythrorhizon against COVID-19 via Network Pharmacology Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conjugation of l-NAME to prenyloxycinnamic acids improves its inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro effects of natural prenyloxycinnamic acids on human cytochrome P450 isozyme activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Insights into Methyl 4-prenyloxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-prenyloxycinnamate is a phenylpropanoid, a class of organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine.[1] This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally similar compounds. Furthermore, it outlines generalized experimental protocols for acquiring such data and presents a visualization of the phenylpropanoid biosynthetic pathway, which is central to the formation of this and related molecules.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound, the following tables present predicted values derived from known data for analogous compounds such as methyl cinnamate (B1238496) and other prenylated aromatic compounds. These tables serve as a reference for the anticipated spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-α | ~6.30 (d, J ≈ 16 Hz) | C=O | ~167 |

| H-β | ~7.65 (d, J ≈ 16 Hz) | C-α | ~115 |

| H-2, H-6 | ~7.45 (d, J ≈ 8.5 Hz) | C-β | ~144 |

| H-3, H-5 | ~6.90 (d, J ≈ 8.5 Hz) | C-1 | ~127 |

| O-CH ₂- | ~4.55 (d, J ≈ 6.5 Hz) | C-2, C-6 | ~129 |

| -CH= | ~5.50 (t, J ≈ 6.5 Hz) | C-3, C-5 | ~114 |

| =C(CH₃)₂ | ~1.75 (s) | C-4 | ~160 |

| OCH₃ | ~3.75 (s) | O-C H₂- | ~65 |

| -C H= | ~120 | ||

| =C (CH₃)₂ | ~138 | ||

| =C(C H₃)₂ | ~26, ~18 | ||

| OCH₃ | ~51 |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, s = singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1715 | Strong |

| C=C (Alkenyl) | Stretch | ~1635 | Medium |

| C=C (Aromatic) | Stretch | ~1600, ~1510 | Medium |

| C-O (Ester) | Stretch | ~1250, ~1170 | Strong |

| C-H (Aromatic) | Bend (out-of-plane) | ~830 | Strong |

| C-H (Alkenyl) | Bend (out-of-plane) | ~980 | Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

| 246 | [M]⁺ | Molecular Ion |

| 215 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| 187 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 178 | [M - C₅H₈]⁺ | McLafferty rearrangement, loss of isoprene |

| 147 | [M - C₅H₈ - OCH₃]⁺ | Subsequent loss of methoxy radical |

| 121 | [C₇H₅O₂]⁺ | |

| 69 | [C₅H₉]⁺ | Prenyl cation |

Note: m/z represents the mass-to-charge ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic esters like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Set the appropriate spectral width to encompass all expected proton or carbon signals.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a pulse program with a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid/Liquid Samples (Thin Film): If the sample is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquids, a drop can be placed directly between two salt plates.

-

-

Instrument Setup:

-

Perform a background scan with an empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).

-

Choose an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For tandem mass spectrometry (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain further structural information.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Biosynthetic Pathway

This compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites.

Figure 1: Simplified Phenylpropanoid Biosynthesis Pathway leading to this compound.

References

Methyl 4-prenyloxycinnamate: A Phenylpropanoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-prenyloxycinnamate is a naturally occurring phenylpropanoid, a class of compounds synthesized in plants from the amino acid phenylalanine. Phenylpropanoids are recognized for their diverse biological activities, and this compound, with its characteristic prenylated side chain, is emerging as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its role as a phenylpropanoid, its biological activities, and the experimental methodologies used to evaluate its effects. Drawing on data from closely related analogs due to the limited specific research on this compound, this paper will explore its anti-inflammatory and cytotoxic properties and the underlying signaling pathways.

Introduction to Phenylpropanoids and this compound

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a wide array of compounds based on a C6-C3 carbon skeleton. These molecules, including flavonoids, lignans, and cinnamic acid derivatives, play crucial roles in plant defense, structure, and signaling. This compound belongs to the family of prenylated phenylpropanoids, which are characterized by the attachment of a five-carbon isoprene (B109036) unit (a prenyloxy group) to the phenyl ring of a cinnamic acid methyl ester. This prenyl moiety often enhances the biological activity of the parent compound.

While specific research on this compound is nascent, the broader class of prenylated and alkoxy-substituted cinnamic acid derivatives has demonstrated significant anti-inflammatory, cytotoxic, and antioxidant activities, making them promising candidates for drug discovery and development.[1][2][3][4]

Biological Activities

Based on studies of structurally similar compounds, this compound is anticipated to exhibit significant anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[4][5][6] This activity is often attributed to their ability to modulate key inflammatory pathways. For instance, 4-methoxycinnamic acid has been shown to exert anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6.[7] Derivatives of cinnamic acid have been reported to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[8] Furthermore, the anti-inflammatory mechanism of some cinnamic acid derivatives is associated with the inhibition of the NF-κB signaling pathway.[4][8]

Table 1: Representative Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Compound | Assay | Target/Cell Line | Activity/IC50 | Reference |

| Ethyl p-methoxycinnamate | COX-1 Inhibition | 1.12 µM | [9] | |

| Ethyl p-methoxycinnamate | COX-2 Inhibition | 0.83 µM | [9] | |

| Ethyl p-methoxycinnamate | NF-κB Inhibition | 88.7 µM | [9] | |

| Ethyl p-methoxycinnamate | TNF-α Inhibition | 96.84 µg/mL | [9] | |

| Ethyl p-methoxycinnamate | IL-1β Inhibition | 166.4 µg/mL | [9] | |

| Diferuloylputrescine | NO Production Inhibition | RAW 264.7 | Potent | [8] |

| Cinnamic Acid Derivative (6h) | IL-6 Inhibition | 85.9% inhibition | [5] | |

| Cinnamic Acid Derivative (6h) | TNF-α Inhibition | 65.7% inhibition | [5] |

Cytotoxic Activity

Various derivatives of cinnamic acid have been investigated for their cytotoxic effects against a range of cancer cell lines.[10][11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10] The presence of different substituents on the cinnamic acid scaffold can significantly influence the cytotoxic potency and selectivity.

Table 2: Representative Cytotoxic Activity of Cinnamic Acid Derivatives

| Compound | Cell Line | IC50 | Reference |

| Cinnamic acid ester derivative (unspecified) | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | [10] |

| Cinnamic acid amide derivative (Compound 5) | A-549 (Lung cancer) | 10.36 µM | [11] |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | HCT-116 (Colon carcinoma) | 16.2 µM | [13] |

| Tetradecyl ester of p-coumaric acid (1c) | MOLT-4 (Lymphoblastic leukemia) | 0.123 µM | [14] |

| Tetradecyl ester of caffeic acid (4c) | MOLT-4 (Lymphoblastic leukemia) | 1.0 µM | [14] |

Mechanism of Action: Signaling Pathways

The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[4][8]

Synthesis and Isolation

Natural Occurrence

This compound and related prenylated phenylpropanoids are found in various plant species, particularly within the genus Ferula (family Apiaceae).[15][16][17][18][19] These plants are known for producing a rich diversity of secondary metabolites, including coumarins and sesquiterpenes, which have a history of use in traditional medicine.[15][16][17][18][19]

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. A common approach involves the esterification of the corresponding cinnamic acid and the etherification of a hydroxycinnamate precursor.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Anti-inflammatory Activity Assay (In Vitro)

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A-549, HCT-116)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) solubilization)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.

-

MTT Addition:

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Future Directions and Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 7. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review on Chemical Constituents and Biological Activities of Genus Ferula | Beirut Arab University [bau.edu.lb]

- 17. "REVIEW ON CHEMICAL CONSTITUENTS AND BIOLOGICAL ACTIVITIES OF GENUS FERULA" by Rima Mohammad Kheir Boukhary, Zeina Omeiche et al. [digitalcommons.bau.edu.lb]

- 18. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Preliminary In-Vitro Studies of Methyl 4-prenyloxycinnamate: A Technical Overview Based on Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The introduction of a prenyl group to the cinnamic acid scaffold can enhance its lipophilicity and interaction with biological membranes, potentially modulating its bioactivity. This document provides a preliminary overview of the potential in-vitro biological activities of Methyl 4-prenyloxycinnamate, drawing parallels from studies on related cinnamate (B1238496) esters and prenylated phenolic compounds.

Potential In-Vitro Biological Activities

Based on the broader class of cinnamic acid derivatives, this compound is hypothesized to exhibit anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Cinnamic acid esters have been reported to possess anti-inflammatory properties[1][2]. The mechanism of action is often attributed to the inhibition of key inflammatory enzymes and signaling pathways.

Enzyme Inhibition:

-

Cyclooxygenase (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Cinnamic acid derivatives have been shown to inhibit COX enzymes[3].

-

Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Some cinnamic acid derivatives have demonstrated inhibitory activity against LOX[3].

Modulation of Inflammatory Mediators:

Studies on related compounds suggest that this compound could potentially reduce the production of pro-inflammatory cytokines and mediators in cell-based assays. For instance, some cinnamic derivatives have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7[4][5].

Cytotoxic Activity

Various derivatives of cinnamic acid have been investigated for their cytotoxic effects against a range of cancer cell lines[6][7][8][9]. The cytotoxic mechanism of these compounds is often linked to the induction of apoptosis. While no specific data exists for this compound, studies on similar compounds suggest potential activity. For example, some amide cinnamate derivatives have shown strong inhibition of MCF-7 breast cancer cell growth[9].

Quantitative Data from Related Compounds

The following tables summarize quantitative data from in-vitro studies on structurally similar cinnamic acid derivatives. It is crucial to note that these values are not directly applicable to this compound and should only be used as a reference for potential efficacy.

Table 1: Anti-inflammatory Activity of Related Cinnamic Acid Derivatives

| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |

| Symmetric Cinnamic Derivatives | IL-6 Inhibition | Not Specified | 85.9% | [5] |

| Symmetric Cinnamic Derivatives | TNF-α Inhibition | Not Specified | 65.7% | [5] |

| Cinnamic Amide Hybrid | LOX Inhibition | In vitro | Moderate | [3] |

| Cinnamic Ester Hybrid | COX Inhibition | In vitro | Moderate | [3] |

Table 2: Cytotoxic Activity of Related Cinnamic Acid Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| Amide Cinnamate Derivative | MCF-7 (Breast Cancer) | Not Specified | 0.085 µM | [9] |

| Phenyl Amide Cinnamate | MCF-7 (Breast Cancer) | Not Specified | 0.085 µM | [9] |

| Chalcone Derivative 12 | MCF-7 (Breast Cancer) | MTT Assay | 4.19 ± 1.04 µM | [8] |

| Chalcone Derivative 13 | MCF-7 (Breast Cancer) | MTT Assay | 3.30 ± 0.92 µM | [8] |

Experimental Protocols

Detailed experimental protocols for the in-vitro evaluation of a novel compound like this compound would typically include the following assays:

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assays

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Seeding and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6.

-

Cell Treatment: Treat RAW 264.7 cells as described in the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Determine the cytokine concentration from a standard curve and calculate the percentage of inhibition.

Enzyme Inhibition Assays (COX/LOX)

Commercial enzyme inhibition assay kits are available to screen for inhibitors of COX-1, COX-2, and various LOX isoforms.

-

Assay Preparation: Prepare the assay buffer, enzyme, and substrate according to the kit's protocol.

-

Compound Incubation: Incubate the enzyme with various concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: A general workflow for the in-vitro evaluation of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the in-vitro activities of this compound is currently lacking, the existing literature on related cinnamic acid derivatives provides a strong rationale for its investigation as a potential anti-inflammatory and cytotoxic agent. Future research should focus on the synthesis and subsequent in-vitro evaluation of this compound using the assays outlined in this guide. Such studies would be invaluable in determining its specific biological activities, potency, and mechanism of action, thereby paving the way for further preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols for Methyl 4-prenyloxycinnamate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a class of compounds known for a variety of biological activities. While specific experimental data for this compound is limited in publicly available literature, research on structurally related cinnamates and prenyloxycoumarins suggests potential applications in oncology and inflammatory diseases.[1] Compounds with similar structures, such as methyl p-hydroxycinnamate and other cinnamic acid esters, have demonstrated anti-inflammatory and anti-cancer properties in preclinical studies.[2][3]

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxicity, anti-inflammatory effects, and potential to induce apoptosis in cancer cell lines. The methodologies are based on established assays and findings for related molecules.

Potential Applications

Based on the known biological activities of similar cinnamate (B1238496) derivatives, this compound is a candidate for investigation in the following areas:

-

Oncology: As a potential cytotoxic or pro-apoptotic agent against various cancer cell lines.

-

Inflammation: For its potential to modulate inflammatory responses in cell models of inflammation.

Data Presentation

The following tables present example data for the proposed experiments. These are hypothetical values based on findings for similar compounds and should be replaced with experimental data.

Table 1: Cytotoxicity of this compound (Example Data)

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| MCF-7 (Breast Cancer) | 24 | 75.2 |

| 48 | 52.8 | |

| A549 (Lung Cancer) | 24 | 88.1 |

| 48 | 65.4 | |

| RAW 264.7 (Macrophage) | 24 | > 100 |

| 48 | > 100 |

Table 2: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages (Example Data)

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |

| Control | 15.3 | 8.9 | 1.2 |

| LPS (1 µg/mL) | 1250.6 | 850.2 | 25.7 |

| LPS + M4P (10 µM) | 980.1 | 675.8 | 18.9 |

| LPS + M4P (25 µM) | 650.4 | 430.1 | 12.3 |

| LPS + M4P (50 µM) | 320.9 | 210.5 | 6.8 |

(M4P: this compound)

Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Example Data)

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |

| Control | 2.1 | 1.5 | 3.6 |

| M4P (25 µM) | 8.7 | 4.2 | 12.9 |

| M4P (50 µM) | 15.3 | 9.8 | 25.1 |

| M4P (100 µM) | 28.9 | 18.6 | 47.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer and non-cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cell lines (e.g., MCF-7, A549, and a non-cancerous cell line for control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-Inflammatory Activity Assay (Measurement of NO, TNF-α, and IL-6)

This protocol assesses the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

LPS from E. coli

-

Complete cell culture medium

-

24-well plates

-

Griess Reagent for Nitric Oxide (NO) detection

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement:

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

-

TNF-α and IL-6 Measurement:

-

Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining:

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Visualizations

Caption: Hypothetical signaling pathway of this compound.

Caption: General experimental workflow for cell culture studies.

References

- 1. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl p-hydroxycinnamate exerts anti-inflammatory effects in mouse models of lipopolysaccharide-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antioxidant Activity of Methyl 4-prenyloxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a class of organic compounds that are widely recognized for their antioxidant properties.[1] The antioxidant potential of cinnamic acid and its derivatives is attributed to their chemical structure, particularly the presence of a phenolic hydroxyl group and a propenoic acid side chain. These features enable them to act as free radical scavengers, effectively neutralizing reactive oxygen species (ROS) and thus mitigating oxidative stress, which is implicated in numerous disease pathologies.[1][2] The esterification of the carboxylic acid group and the introduction of a prenyloxy group at the para position of the phenyl ring in this compound may influence its antioxidant capacity. Structure-activity relationship studies of various cinnamic acid derivatives suggest that the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid group, can significantly modulate their antioxidant activity.[2][3][4]

This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using two of the most common and reliable spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference Compound |

| Cinnamic Acid | 1.2 | - | Ascorbic Acid |

| Ethyl Cinnamate | 0.64 | - | Ascorbic Acid |

| p-Coumaric Acid | - | TEAC value of 2.2 mM | Trolox |

| Ferulic Acid | - | TEAC value of 1.9 mM | Trolox |

Note: The table above provides a comparative context for the antioxidant activity of cinnamic acid derivatives. Researchers should experimentally determine the IC50 values for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The degree of discoloration, measured spectrophotometrically at 517 nm, is proportional to the scavenging activity of the antioxidant.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a stock solution and a series of dilutions of the positive control in methanol.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Phosphate Buffered Saline (PBS) or appropriate buffer

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution:

-

Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Prepare a stock solution and a series of dilutions of the positive control.

-

-

Assay:

-

In a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations to respective wells.

-

Add 180 µL of the working ABTS•+ solution to each well.

-

A blank well should contain 20 µL of methanol and 180 µL of the ABTS•+ solution.

-

-

Incubation and Measurement:

-

Incubate the microplate at room temperature for 6 minutes.

-

Measure the absorbance of each well at 734 nm using a microplate reader.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Visualization

The following diagrams illustrate the experimental workflows for the DPPH and ABTS antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Probing the structure-antioxidant activity relationships of four cinnamic acids porous starch esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-inflammatory Assays of Methyl 4-prenyloxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for evaluating the anti-inflammatory properties of Methyl 4-prenyloxycinnamate. The following sections outline key in vitro assays to characterize its mechanism of action, focusing on its effects on nitric oxide and prostaglandin (B15479496) E2 production, reactive oxygen species generation, and the expression of pro-inflammatory mediators. Furthermore, the involvement of the crucial NF-κB and MAPK signaling pathways is explored.

Data Presentation

The following tables are structured to summarize the quantitative data obtained from the described experimental protocols. These tables will allow for a clear and concise comparison of the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

| Concentration (µM) | NO Production (% Inhibition) | IC50 (µM) for NO Inhibition | PGE2 Production (% Inhibition) | IC50 (µM) for PGE2 Inhibition |

| Control | 0 | 0 | ||

| LPS (1 µg/mL) | - | - | ||

| This compound (X µM) + LPS | ||||

| This compound (Y µM) + LPS | ||||

| This compound (Z µM) + LPS | ||||

| Positive Control (e.g., L-NAME/Indomethacin) + LPS |

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression

| Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) | iNOS Protein Expression (% of Control) | COX-2 Protein Expression (% of Control) |

| Control | 0 | 0 | 0 | 100 | 100 |

| LPS (1 µg/mL) | - | - | - | ||

| This compound (X µM) + LPS | |||||

| This compound (Y µM) + LPS | |||||

| This compound (Z µM) + LPS | |||||

| Positive Control (e.g., Dexamethasone) + LPS |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Concentration (µM) | Intracellular ROS (% of Control) | IC50 (µM) for ROS Inhibition |

| Control | 100 | |

| Stimulant (e.g., H2O2 or LPS) | - | |

| This compound (X µM) + Stimulant | ||

| This compound (Y µM) + Stimulant | ||

| This compound (Z µM) + Stimulant | ||

| Positive Control (e.g., N-acetylcysteine) + Stimulant |

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are designed to be followed by researchers with standard laboratory skills and equipment.

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-